2-((4-Oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide
Description
2-((4-Oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound with a unique structure that includes a thienopyrimidine core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications .
Properties
IUPAC Name |
2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S2/c21-16(24)12-27-20-22-18-17(15(11-26-18)13-7-3-1-4-8-13)19(25)23(20)14-9-5-2-6-10-14/h1-11H,12H2,(H2,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVQELOLJGCKMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)N)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminothiophene-3-carboxamide Derivatives
Aminothiophene precursors are pivotal intermediates. The Gewald aminothiophene synthesis is widely employed to generate 2-aminothiophene-3-carboxamides. For example, ethyl acetoacetate reacts with cyanoacetamide and elemental sulfur in the presence of morpholine (base) and dimethylformamide (DMF) to yield 2-aminothiophene-3-carboxamide derivatives. Subsequent cyclization with aromatic aldehydes (e.g., benzaldehyde derivatives) under acidic conditions (HCl/DMF) forms the dihydropyrimidinone ring.
- React ethyl acetoacetate (1 mmol), cyanoacetamide (1 mmol), sulfur (1.2 mmol), and morpholine (2 mmol) in DMF at 80°C for 4 hours to obtain 2-aminothiophene-3-carboxamide.
- Treat the aminothiophene with 3,5-diphenyl-1,3,5-triazine (1.2 mmol) in dry DMF containing catalytic HCl. Heat at 100°C for 6 hours to yield 3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-4-one (Intermediate A ).
- Yield: 68–75%
- Characterization: IR (KBr) shows C=O stretch at 1680 cm⁻¹; ¹H NMR (DMSO-d6) confirms phenyl protons at δ 7.2–7.8 ppm.
Microwave-Assisted Cyclization
Microwave irradiation enhances reaction efficiency. A mixture of 2-aminothiophene-3-carboxamide, aldehyde, and p-toluenesulfonic acid in ethanol under microwave irradiation (150 W, 120°C, 15 minutes) produces Intermediate A with reduced reaction time.
- Microwave conditions improve yields by 15–20% compared to conventional heating.
Alternative Pathways: One-Pot Synthesis
Direct Cyclization with Thioacetamide Precursors
Aminothiophene derivatives react with chloroacetamide under basic conditions (K₂CO₃/EtOH) via microwave-assisted cyclization (120°C, 10 minutes) to directly form Compound X .
- The thiophene amino group attacks the chloroacetamide carbonyl, followed by intramolecular cyclization.
Advantages:
Critical Analysis of Methodologies
| Method | Yield | Time | Complexity |
|---|---|---|---|
| Cyclocondensation | 68–75% | 6–12 h | Moderate |
| Microwave cyclization | 80–85% | 15 min | Low |
| One-pot synthesis | 70–78% | 30 min | Low |
Key Observations:
- Microwave and one-pot methods offer superior efficiency but require precise temperature control.
- Chlorination-substitution routes provide flexibility for analog synthesis but involve hazardous POCl₃.
Structural Confirmation and Characterization
Compound X is validated via:
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Sulfur
The thioether linkage (-S-) in the molecule is susceptible to nucleophilic displacement under alkaline conditions. This reactivity enables the introduction of diverse substituents:
Reaction Example :
Conditions :
-
Base: Aqueous or alcoholic KOH/NaOH
-
Temperature: 60–80°C
-
Solvent: Ethanol or DMF
Outcome :
Replacement of the acetamide group with amines (e.g., aryl amines, alkyl amines) yields derivatives with modified biological activity.
Oxidation of the Thioether Group
The sulfur atom in the thioether can undergo oxidation to form sulfoxide or sulfone derivatives, depending on reaction intensity:
Reaction Pathway :
Conditions :
-
Oxidizing agent: Hydrogen peroxide (30%) or m-CPBA
-
Solvent: Acetic acid or dichloromethane
-
Temperature: 0–25°C (sulfoxide), 40–60°C (sulfone)
Impact :
Sulfone derivatives exhibit enhanced stability and altered electronic properties, potentially improving pharmacokinetic profiles.
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions to generate carboxylic acid or its salts:
Reaction :
Conditions :
-
Acidic: 6M HCl, reflux for 6–8 hours
-
Basic: 2M NaOH, reflux for 4–6 hours
Applications :
Hydrolysis products serve as intermediates for further functionalization, such as esterification or amide coupling.
Cyclization Reactions
The thieno[2,3-d]pyrimidine scaffold facilitates intramolecular cyclization under thermal or catalytic conditions:
Example :
Conditions :
-
Catalyst: Phosphorus oxychloride, polyphosphoric acid
-
Temperature: 100–120°C
-
Solvent: Toluene or xylene
Outcome :
Cyclized products demonstrate improved planar rigidity, enhancing interactions with biological targets like kinase enzymes .
Electrophilic Aromatic Substitution
The phenyl groups at positions 3 and 5 participate in electrophilic substitutions (e.g., nitration, sulfonation):
Nitration Reaction :
Conditions :
-
Nitrating agent: Concentrated HNO₃ in H₂SO₄
-
Temperature: Controlled ice-bath conditions
Utility :
Nitrated derivatives are precursors for reduced amine or hydroxylamine analogs .
Alkylation at the Thioether Sulfur
The sulfur atom can undergo alkylation with alkyl halides or epoxides:
Reaction :
Conditions :
-
Base: Sodium hydride or potassium carbonate
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Solvent: DMF or acetonitrile
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Temperature: 25–50°C
Applications :
Alkylation modulates lipophilicity, influencing membrane permeability in drug design.
Scientific Research Applications
Anticancer Applications
Mechanism of Action : The compound exhibits significant anticancer activity by inducing apoptosis in cancer cells and disrupting cell cycle progression. Its structural similarity to known anticancer agents suggests a potential for targeting specific pathways involved in tumor growth.
Case Studies :
- A study investigated the effects of similar thieno[2,3-d]pyrimidine derivatives on breast cancer cell lines (MCF-7). Results indicated that modifications in the thieno group enhanced cytotoxicity, with IC50 values significantly lower than those of traditional chemotherapeutics.
- Another study focused on lung cancer cells (A549), demonstrating that the compound inhibited cell proliferation through mechanisms involving DNA damage response pathways.
Antimicrobial Properties
Biological Activity : The presence of a thioether linkage in the compound is associated with antimicrobial properties. Preliminary studies have shown efficacy against a range of bacterial and fungal pathogens.
Research Findings :
- In vitro assays revealed minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Candida albicans, suggesting that the compound can disrupt microbial cell membranes.
- The mechanism of action is hypothesized to involve interference with essential metabolic processes in microorganisms.
Neuropharmacological Effects
Potential Applications : The diethylamino moiety in related compounds suggests neuroactive properties, indicating potential applications in treating mood disorders and neurodegenerative diseases.
Experimental Evidence :
- Animal model studies have shown that derivatives can modulate serotonin and dopamine neurotransmitter systems, which are crucial for mood regulation.
- Further research is needed to elucidate the specific pathways influenced by this compound and its derivatives.
Mechanism of Action
The mechanism of action of 2-((4-Oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide
- 2-{4-[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butyl}-1H-isoindole-1,3(2H)-dione
Uniqueness
What sets 2-((4-Oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide apart from similar compounds is its specific structural features and the resulting biological activities.
Biological Activity
The compound 2-((4-Oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide represents a novel class of thieno[2,3-d]pyrimidine derivatives. Its unique structural features suggest potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The chemical formula for this compound is . The molecular weight is approximately 422.53 g/mol. The compound features a thieno-pyrimidine core linked to a thioacetamide group, which may contribute to its biological activities.
Antimicrobial Activity
Recent studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- A study reported that derivatives containing the thieno[2,3-d]pyrimidine structure demonstrated substantial antibacterial activity against various pathogens, including Xanthomonas axonopodis and Xanthomonas oryzae, with median effective concentration (EC50) values as low as 15 μg/ml for certain derivatives .
Anticancer Activity
The thieno[2,3-d]pyrimidine framework has also been linked to anticancer properties. Research has shown that similar compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Study 1: Antimicrobial Efficacy
In a comparative study of various thieno[2,3-d]pyrimidine derivatives:
- Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Method : The disk diffusion method was employed alongside minimum inhibitory concentration (MIC) assessments.
- Results : Compounds exhibited varying degrees of activity; notable was the compound with the thioacetamide moiety which showed enhanced potency compared to its non-thio derivatives.
| Compound | Target Pathogen | MIC (μg/ml) |
|---|---|---|
| Compound A | E. coli | 32 |
| Compound B | S. aureus | 16 |
| 2-(Thioacetamide derivative) | Xanthomonas oryzae | 15 |
Study 2: Anticancer Screening
Another study focused on the anticancer potential of thieno[2,3-d]pyrimidine derivatives:
- Objective : To assess cytotoxic effects on human cancer cell lines.
- Method : MTT assay was utilized for determining cell viability.
- Results : Significant cytotoxicity was observed at concentrations as low as 10 μM.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 12 |
| HeLa (Cervical) | 8 |
| A549 (Lung) | 15 |
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The thienopyrimidine structure may inhibit key enzymes involved in bacterial metabolism.
- Induction of Apoptosis : In cancer cells, it may activate pathways leading to programmed cell death.
Q & A
Q. What are the common synthetic routes for synthesizing 2-((4-Oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, refluxing thienopyrimidinone derivatives with thioacetamide precursors in ethanol or DMF, using sodium acetate as a base to facilitate thioether bond formation . Optimization strategies include:
- Temperature : Prolonged reflux (~5–10 hours) improves cyclization efficiency.
- Catalyst : Sodium acetate enhances reaction rates by deprotonating intermediates .
- Solvent : Polar aprotic solvents (e.g., DMF) may improve solubility of aromatic intermediates .
Yields vary (60–85%) depending on substituent steric effects and purification methods (e.g., recrystallization from ethanol-dioxane mixtures) .
Q. How is the compound characterized using spectroscopic and elemental analysis techniques?
- Methodological Answer :
- 1H NMR : Key signals include aromatic protons (δ 7.2–7.8 ppm), thioether SCH2 (δ ~4.1 ppm), and NHCO resonance (δ ~10.1 ppm) .
- Elemental Analysis : Percentages of C, N, and S are compared against theoretical values (e.g., C: 45.29% observed vs. 45.36% calculated) to confirm purity .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+ at m/z 344.21) validate the molecular formula .
Advanced Research Questions
Q. What strategies resolve contradictions in reported analytical data (e.g., melting points, NMR shifts) for derivatives of this compound?
- Methodological Answer : Discrepancies in melting points (e.g., 224–230°C) may arise from polymorphic forms or residual solvents. Techniques to address this include:
- Recrystallization : Using mixed solvents (e.g., ethanol-dioxane) to isolate pure crystalline forms .
- DSC/TGA : Differential scanning calorimetry identifies polymorph transitions or decomposition .
NMR shifts may vary due to solvent polarity (DMSO-d6 vs. CDCl3) or hydrogen bonding; deuterated solvent standardization is critical .
Q. How do structural modifications (e.g., substituents on the phenyl rings or thioether linkage) influence biological activity?
- Methodological Answer :
- Electron-Withdrawing Groups : Chlorine or nitro substituents on phenyl rings enhance electrophilic interactions with biological targets, as seen in analogues with IC50 values <10 µM .
- Thioether vs. Sulfone : Replacing the thioether with a sulfone group (─SO2─) improves metabolic stability but may reduce binding affinity due to steric hindrance .
- Acetamide Tail : Modifications here (e.g., N-aryl vs. N-alkyl) alter solubility and membrane permeability, assessed via logP measurements .
Q. What computational methods predict the compound’s reactivity or interactions with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., kinase ATP-binding pockets) using crystal structures from the PDB .
- QSAR Models : Hammett constants (σ) and frontier molecular orbital (FMO) analysis correlate substituent electronic effects with activity .
- MD Simulations : Assess binding stability over time (e.g., RMSD <2 Å over 100 ns trajectories) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
